molecular formula C11H16N2 B153521 2-Pyridin-3-yl-azepane CAS No. 130342-99-3

2-Pyridin-3-yl-azepane

Cat. No.: B153521
CAS No.: 130342-99-3
M. Wt: 176.26 g/mol
InChI Key: BELIZRHOJQZKIU-UHFFFAOYSA-N
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Description

2-Pyridin-3-yl-azepane is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Nitrogen-Containing Heterocyclic Systems:

    • A study by Renault et al. (2023) discussed the synthesis of several alkaloids and nitrogen-containing compounds, including pyrrolo[1,2a]azepine and 2-propyl-azepane. This research highlights the efficient formation of the azepane ring in certain solvents, contributing to the development of heterocyclic compounds.
  • Heterocyclic Chemistry and Fluorescent Properties:

    • A paper by Schramm et al. (2006) focused on the synthesis of pyrrolo[2,3-b]pyridines, [1,8]naphthyridines, and pyrido[2,3-b]azepines. These compounds are highly fluorescent and partially pH-sensitive, demonstrating the potential of 2-Pyridin-3-yl-azepane derivatives in applications like biological sensing and electronic devices.
  • Ring Contraction Reactions and Pyridine Derivative Synthesis:

    • Research by Satake et al. (1996) observed a new ring contraction reaction that transforms azepines into pyridine derivatives. This study provides insights into the mechanisms of chemical transformations involving azepine structures.
  • Synthesis of Functionalized Azaheterocycles:

    • The work of Dolfen et al. (2014) reported on the generation of CF3-azaheterocycles from aziridines, including 3-CF3-azepanes. This study highlights the diverse potential of azepane derivatives in creating functionalized heterocycles.
  • Intramolecular Radical Cyclization for Heterocycle Synthesis:

    • Bacqué et al. (2004) presented a method for preparing compounds like tetrahydro-5H-pyrido[2,3-b]azepin-8-ones, using free-radical xanthate-mediated cyclization. This approach is significant in the context of synthesizing fused heterocyclic compounds involving azepanes (Bacqué, El Qacemi, & Zard, 2004).
  • Coordination Chemistry and Complex Formation:

    • A study by Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives related to this compound. This research explores their applications in forming luminescent lanthanide compounds and iron complexes showing unique thermal and photochemical transitions.

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 2-Pyridin-3-yl-azepane can be found on the product link provided . For detailed safety and hazard information, it is recommended to refer to the MSDS.

Future Directions

While specific future directions for 2-Pyridin-3-yl-azepane were not found, there are related studies on the development of similar compounds. For instance, a study synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their biological activities against immortalized rat hepatic stellate cells (HSC-T6) . This suggests potential future directions in the development of novel heterocyclic compounds with potential biological activities.

Properties

IUPAC Name

2-pyridin-3-ylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-6-11(13-8-3-1)10-5-4-7-12-9-10/h4-5,7,9,11,13H,1-3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELIZRHOJQZKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402857
Record name 2-Pyridin-3-yl-azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130342-99-3
Record name 2-Pyridin-3-yl-azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-3-yl)azepane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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